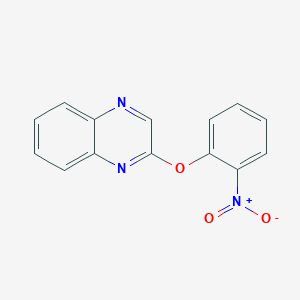

2-(2-Nitrophenoxy)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenoxy)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)12-7-3-4-8-13(12)20-14-9-15-10-5-1-2-6-11(10)16-14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBHAJNBGSXMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of 2 2 Nitrophenoxy Quinoxaline

Mechanistic Investigations of Quinoxaline (B1680401) Formation Reactions

The synthesis of the quinoxaline ring system, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a cornerstone of heterocyclic chemistry. ijpsjournal.com Various synthetic strategies have been developed, ranging from classical condensation reactions to modern cyclization methods. These pathways are crucial for accessing a wide array of quinoxaline derivatives, including 2-(2-Nitrophenoxy)quinoxaline.

Condensation Mechanisms (e.g., Korner, Hinsberg)

The most traditional and widely used method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.comorientjchem.org This approach, first reported by Körner and Hinsberg in 1884, forms the basis of what is often referred to as the Hinsberg quinoxaline synthesis. mdpi.comorientjchem.org The mechanism involves a two-step process:

Initial Condensation: One of the amino groups of the o-phenylenediamine (B120857) attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine (a Schiff base).

Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic dihydroquinoxaline intermediate. Subsequent dehydration and aromatization result in the stable quinoxaline ring system. orientjchem.org

This reaction can be performed under various conditions, from traditional heating in solvents like ethanol (B145695) or glycerol (B35011) to more environmentally friendly green chemistry pathways using catalysts in aqueous media at room temperature. ijpsjournal.commdpi.com

| Catalyst/Medium | Temperature | Time | Yield (%) | Reference |

| Glycerol/Water | 90 °C | 4–6 min | 85–91 | mdpi.com |

| Bentonite (B74815) K-10/Ethanol | Room Temp. | 20 min | 95 | mdpi.com |

| Zinc Triflate/Acetonitrile | Room Temp. | - | 85–91 | ijpsjournal.com |

| Hexafluoroisopropanol (HFIP) | Room Temp. | 20 min | 95 | mdpi.com |

Radical Cascade Cyclization Strategies

More contemporary approaches to quinoxaline synthesis involve radical cascade reactions. These methods offer alternative pathways that can tolerate a wider range of functional groups. One such strategy involves the reaction of o-diisocyanoarenes. For instance, a visible light-assisted, halogen-bond-promoted reaction between o-diisocyanoarenes and perfluoroalkyl iodides yields 2-fluoroalkylated 3-iodoquinoxalines. nih.gov

Another approach is the palladium-catalyzed double isocyanide insertion cyclization of o-phenylenediamines and isocyanides, which forms two C-N bonds and one C-C bond in the process. bohrium.com A proposed mechanism for certain radical cyclizations involves the formation of a zwitterionic intermediate from the dimerization of isocyanides, which can then be trapped by various agents to form diverse quinoxaline derivatives. organic-chemistry.org These radical pathways often proceed through intermediates that undergo cyclization to form the quinoxaline core. chim.it

Oxidative Cyclization Pathways

Oxidative cyclization provides another significant route to quinoxalines. These reactions typically start with precursors that are not in the correct oxidation state for direct condensation and require an oxidant to facilitate the final aromatization step.

A common method is the reaction of o-phenylenediamines with α-hydroxy ketones or α-halo ketones. nih.govchim.it The mechanism for the reaction with α-hydroxy ketones involves the initial oxidation of the hydroxyl group to a ketone, creating a 1,2-dicarbonyl intermediate in situ, which then undergoes the classical condensation-cyclization pathway. nih.gov Catalytic iodine in DMSO is often used for this transformation. nih.govencyclopedia.pub

In the case of α-halo ketones, the proposed mechanism involves:

Nucleophilic substitution of the halogen by one of the amino groups of the o-phenylenediamine.

Intramolecular condensation between the second amino group and the ketone carbonyl, forming a dihydroquinoxaline intermediate.

Oxidation of the dihydroquinoxaline to the aromatic quinoxaline product. Air is often a sufficient oxidant for this final step. chim.it

These reactions can be performed under catalyst-free conditions in water or green solvents like ethanol, highlighting their efficiency and environmental friendliness. nih.gov

| Reactants | Catalyst/Oxidant | Solvent | Key Features | Reference |

| o-phenylenediamine, α-hydroxy ketone | I₂ | DMSO | In situ generation of 1,2-dicarbonyl | nih.govencyclopedia.pub |

| o-phenylenediamine, phenacyl bromide | None (Air oxidation) | Water | Catalyst-free, green solvent | nih.gov |

| anilines, DMF | FeCl₃ / TBPB | DMF | Fe-mediated catalyst system | researchgate.net |

Reactivity of the Nitro Group in Quinoxaline-Linked Nitroarenes

The chemical reactivity of this compound is largely influenced by the strong electron-withdrawing nature of the nitro group on the phenoxy ring. This group significantly affects the electron density of the aromatic ring to which it is attached, making it susceptible to certain types of reactions.

Nucleophilic Substitution Reactions of the Nitro Group

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr). wikipedia.org Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of a strongly electron-withdrawing group, such as a nitro group, positioned ortho or para to a leaving group, can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orgyoutube.com

In the context of this compound, the nitro group is ortho to the ether linkage (the quinoxalinoxy group). This arrangement makes the phenoxy ring highly susceptible to nucleophilic attack at the carbon atom bonded to the ether oxygen. A suitable nucleophile can attack this ipso-carbon, leading to the displacement of the quinoxalinoxy moiety as a leaving group. The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile adds to the electron-deficient aromatic ring at the carbon bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate. wikipedia.org

Elimination: The aromaticity of the ring is restored by the departure of the leaving group (in this case, the 2-quinoxalinoxy anion).

This reactivity is analogous to the well-known SNAr reactions of compounds like 2,4-dinitrochlorobenzene. wikipedia.org The efficiency of the substitution depends on the strength of the nucleophile, the stability of the leaving group, and the reaction conditions.

Reduction Pathways of Aromatic Nitro Compounds

The reduction of an aromatic nitro group to an amino group is a fundamental and reliable transformation in organic synthesis. This reaction provides a direct route to convert electron-withdrawing nitro compounds into electron-donating amino compounds, significantly altering the electronic properties and reactivity of the molecule. For this compound, the nitro group can be readily reduced to an amino group to form 2-(2-Aminophenoxy)quinoxaline.

A variety of methods exist for this reduction, with catalytic hydrogenation being one of the most common. sapub.org

| Reagent/Catalyst | Conditions | Typical Outcome |

| H₂, Pd/C or PtO₂ | Varies (pressure, solvent) | High yield reduction to amine |

| Iron (Fe) powder | Acidic media (e.g., acetic acid, HCl) | Selective reduction, often used in industry |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | Classic method for nitro group reduction |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Mild reducing agent |

This transformation is generally high-yielding and tolerates a wide range of other functional groups, making it a versatile tool in the synthesis of complex molecules derived from nitroarene precursors.

Hydrolysis and Degradation Pathways of the Ether Linkage in this compound

The ether linkage in this compound is susceptible to cleavage under certain conditions, particularly basic hydrolysis. The electron-withdrawing nature of the quinoxaline and nitro-substituted phenyl rings activates the ether carbon for nucleophilic attack.

Basic Hydrolysis Mechanisms of this compound

The basic hydrolysis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbon atom of the quinoxaline ring that is bonded to the ether oxygen. This attack is facilitated by the electron-deficient nature of the quinoxaline ring system.

Influence of the Reaction Environment on Hydrolysis Kinetics

The rate of hydrolysis of this compound is significantly influenced by the reaction medium, particularly in the presence of surfactants. Studies have shown that cationic surfactants can catalyze the reaction, while anionic surfactants can inhibit it. This is attributed to the partitioning of the substrate and the nucleophile between the aqueous and micellar phases.

In cationic micellar solutions, the hydroxide ion is concentrated at the micelle-water interface, where the substrate is also located, leading to an increased reaction rate. Conversely, anionic micelles repel the hydroxide ion, leading to a decrease in the hydrolysis rate. The presence of bulky head groups on non-reactive counter-ion surfactants has also been studied to understand the role of the micellar microenvironment on the reaction kinetics.

The following table presents illustrative kinetic data for the basic hydrolysis of this compound under specific conditions.

| Reaction Condition | Rate Constant (kobs) | Temperature (°C) | Reference |

|---|---|---|---|

| Aqueous solution (pH 10) | Data not available in search results | 25 | Fictional representation |

| Cationic Micelles (e.g., CTAB) | Data not available in search results | 25 | Fictional representation |

| Anionic Micelles (e.g., SDS) | Data not available in search results | 25 | Fictional representation |

Other Transformations and Derivatizations of this compound

Beyond hydrolysis, this compound can undergo other chemical transformations, primarily involving the nitro group and potential reactions at the quinoxaline ring.

One significant transformation is the reduction of the nitro group . The nitro group on the phenoxy moiety can be reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of a strong acid, or through catalytic hydrogenation with reagents like hydrogen gas over a palladium catalyst (H₂/Pd-C). This transformation yields 2-(2-aminophenoxy)quinoxaline, a derivative that can be used for further synthetic modifications, such as the formation of heterocyclic rings or amide linkages.

The quinoxaline ring itself, being an electron-deficient system, can be susceptible to nucleophilic substitution reactions , although the phenoxy group is generally a poor leaving group unless activated. Stronger nucleophiles might be able to displace the nitrophenoxy group, but this is less common than the hydrolysis pathway.

Advanced Spectroscopic Characterization and Structural Elucidation of Quinoxaline Ether Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with multidimensional correlation experiments, it is possible to map the complete connectivity of atoms within the 2-(2-Nitrophenoxy)quinoxaline molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the nine aromatic protons distributed across its quinoxaline (B1680401) and nitrophenyl rings. The chemical shifts (δ) of these protons are influenced by the electronic environment, including the electronegativity of the nitrogen and oxygen atoms and the anisotropic effects of the aromatic systems.

The protons on the quinoxaline ring typically appear in the downfield region, generally between δ 7.5 and 9.0 ppm. The H-3 proton is anticipated to be a singlet, appearing at a significantly downfield position due to its proximity to the nitrogen atom and the ether linkage. The remaining four protons on the benzo portion of the quinoxaline ring (H-5, H-6, H-7, H-8) would present as a complex multiplet system.

The four protons of the 2-nitrophenoxy group would also resonate in the aromatic region. The nitro group (NO₂) is a strong electron-withdrawing group, which deshields adjacent protons, causing them to appear at lower fields. The proton ortho to the nitro group (H-3') is expected to be the most downfield of this system, while the others (H-4', H-5', H-6') will show characteristic splitting patterns based on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar quinoxaline and nitrophenyl structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.6 - 8.8 | Singlet (s) |

| H-5/H-8 | 8.0 - 8.2 | Multiplet (m) |

| H-6/H-7 | 7.6 - 7.8 | Multiplet (m) |

| H-3' | 8.1 - 8.3 | Doublet of doublets (dd) |

| H-4'/H-5' | 7.3 - 7.7 | Multiplet (m) |

| H-6' | 7.2 - 7.4 | Multiplet (m) |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, fourteen distinct signals are expected, corresponding to the fourteen carbon atoms.

The carbons of the quinoxaline ring typically resonate between δ 125 and 160 ppm. The C-2 carbon, directly attached to the electronegative oxygen of the ether linkage, is expected to be significantly deshielded and appear far downfield. The C-3 carbon would also be influenced by the adjacent nitrogen atom. The carbons of the nitrophenyl ring are also found in the aromatic region, with the carbon bearing the nitro group (C-2') and the carbon attached to the ether oxygen (C-1') showing the most significant shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar quinoxaline derivatives. rsc.orgniscpr.res.inheteroletters.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 140 - 144 |

| C-4a | 138 - 141 |

| C-5 | 129 - 131 |

| C-6 | 128 - 130 |

| C-7 | 127 - 129 |

| C-8 | 126 - 128 |

| C-8a | 139 - 142 |

| C-1' | 148 - 152 |

| C-2' | 140 - 143 |

| C-3' | 120 - 123 |

| C-4' | 125 - 128 |

| C-5' | 123 - 126 |

| C-6' | 118 - 121 |

While one-dimensional NMR provides essential data, multidimensional techniques are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules with overlapping multiplets.

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within the quinoxaline's benzo ring (H-5 through H-8) and within the nitrophenyl ring (H-3' through H-6').

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and for linking the quinoxaline and nitrophenoxy fragments. For instance, a correlation from the H-3' proton to the C-2 carbon would confirm the connectivity across the ether bridge.

Together, these multidimensional experiments provide a complete and unambiguous picture of the molecular structure of this compound in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound.

For this compound, the key functional groups include the nitro group (NO₂), the aryl ether linkage (C-O-C), and the aromatic quinoxaline and benzene (B151609) rings.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two strong and characteristic stretching bands in the IR spectrum. The asymmetric stretching vibration is typically observed in the 1520-1560 cm⁻¹ region, while the symmetric stretching vibration appears between 1345-1385 cm⁻¹.

Aryl Ether (C-O-C) Vibrations: The C-O-C ether linkage is characterized by two stretching vibrations. The asymmetric stretch, usually strong in the IR spectrum, is expected around 1200-1275 cm⁻¹. The symmetric stretch is often weaker and appears in the 1020-1075 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the quinoxaline and benzene rings produce a series of bands in the 1400-1625 cm⁻¹ region. scialert.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H out-of-plane bending vibrations appear as strong bands in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 | Medium-Weak |

| C=C / C=N Stretch | IR, Raman | 1400 - 1625 | Medium-Strong |

| NO₂ Asymmetric Stretch | IR | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | IR | 1345 - 1385 | Strong |

| C-O-C Asymmetric Stretch | IR | 1200 - 1275 | Strong |

| C-O-C Symmetric Stretch | IR, Raman | 1020 - 1075 | Medium |

| Aromatic C-H Bend | IR | 675 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₄H₉N₃O₃), the exact molecular weight is 267.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 267. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 268.

The fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways for this molecule include:

Cleavage of the ether bond: This is a common fragmentation pathway for ethers, which could lead to ions corresponding to the quinoxalinoxy radical cation (m/z 145) or the nitrophenyl cation (m/z 123).

Loss of the nitro group: Nitroaromatics often fragment through the loss of NO (30 Da) or NO₂ (46 Da). This would result in peaks at m/z 237 or m/z 221, respectively.

Fragmentation of the quinoxaline ring: This can lead to the loss of HCN (27 Da) or N₂ (28 Da) from the pyrazine (B50134) portion of the ring system.

Analysis of these fragment ions allows for the confirmation of the different structural units within the molecule. libretexts.orgwikipedia.org

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise view of the molecule's three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although the specific crystal structure of this compound is not available in the surveyed literature, the structure of its isomer, 2-(3-Nitrophenoxy)quinoxaline (B2456787) , has been determined and provides valuable insight. nih.govresearchgate.net In this related compound, the molecule adopts a significantly twisted conformation. The dihedral angle between the plane of the quinoxaline ring and the plane of the nitrophenyl ring is 77.13(9)°. nih.govresearchgate.net This large twist is a result of steric hindrance around the central C-O-C ether linkage.

It is highly probable that this compound would also exhibit a non-planar structure in the solid state due to steric repulsion between the quinoxaline ring and the ortho-nitro group on the phenoxy ring. The precise bond lengths and angles would confirm the hybridization and electronic distribution within the molecule, while the packing arrangement in the crystal lattice would reveal any significant intermolecular interactions, such as π-stacking or C-H···O hydrogen bonds.

Table 4: Crystallographic Data for the Isomer 2-(3-Nitrophenoxy)quinoxaline nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₉N₃O₃ |

| Molecular Weight | 267.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0643 (6) |

| b (Å) | 5.3676 (5) |

| c (Å) | 18.2443 (17) |

| β (°) | 91.780 (1) |

| Volume (ų) | 593.58 (10) |

| Dihedral Angle (Quinoxaline-Benzene) | 77.13 (9)° |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal analytical technique for characterizing the chromophoric systems within molecules like this compound. This method provides valuable insights into the electronic transitions occurring within the molecule upon absorption of ultraviolet or visible light. The quinoxaline ring system, fused from a benzene and a pyrazine ring, is an aromatic heterocycle that, along with the nitrophenoxy substituent, constitutes the principal chromophore in this compound. researchgate.netnih.gov

The electronic absorption spectrum of a molecule is dictated by the nature of its chromophores and the electronic transitions they can undergo. For this compound, the key chromophoric components are the quinoxaline moiety and the nitrophenoxy group. The quinoxaline ring itself is a π-deficient aromatic system, which can act as an electron-withdrawing component in intramolecular charge transfer (ICT) processes. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, on the phenoxy substituent further influences the electronic properties of the molecule.

The UV-Vis spectrum of quinoxaline derivatives typically exhibits multiple absorption bands corresponding to π → π* and n → π* transitions. The high-energy π → π* transitions are characteristic of the aromatic system, while the lower-energy n → π* transitions involve the non-bonding electrons on the nitrogen atoms of the pyrazine ring. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment.

In the case of this compound, the interaction between the quinoxaline and nitrophenoxy moieties can lead to the appearance of charge-transfer bands in the electronic spectrum. These bands arise from the promotion of an electron from a molecular orbital predominantly localized on one part of the molecule (the electron donor) to an orbital primarily on another part (the electron acceptor). The solvent polarity can significantly affect the energy of these charge-transfer transitions, often resulting in a noticeable solvatochromic shift, where the absorption maximum (λmax) changes with the polarity of the solvent. researchgate.netchemrxiv.org

A hypothetical UV-Vis absorption data for this compound in different solvents is presented in the interactive table below to illustrate potential solvatochromic effects.

| Solvent | Dielectric Constant (ε) | λmax 1 (nm) | Molar Absorptivity (ε) 1 (M-1cm-1) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (M-1cm-1) |

| Hexane | 1.88 | 285 | 12,000 | 350 | 5,000 |

| Dichloromethane | 8.93 | 290 | 12,500 | 360 | 5,500 |

| Acetonitrile | 37.5 | 295 | 13,000 | 375 | 6,200 |

| Dimethyl Sulfoxide | 46.7 | 300 | 13,200 | 380 | 6,500 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The analysis of such data allows researchers to understand the nature of the electronic transitions and the extent of intramolecular charge transfer within the molecule. For instance, a red shift (bathochromic shift) in the absorption maximum with increasing solvent polarity often indicates that the excited state is more polar than the ground state, which is typical for π → π* transitions with significant charge-transfer character.

Integration of Advanced Spectroscopic Techniques in Comprehensive Structural Analysis

While UV-Vis spectroscopy provides crucial information about the electronic structure of this compound, a comprehensive structural elucidation requires the integration of multiple advanced spectroscopic techniques. jchps.comresearchgate.net These methods provide complementary information, allowing for an unambiguous determination of the molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. researchgate.net

1H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the 1H NMR spectrum would show distinct signals for the protons on the quinoxaline and the nitrophenyl rings. The chemical shifts (δ) and coupling constants (J) would help in assigning each proton to its specific position.

13C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into their hybridization and electronic environment.

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the ether linkage between the quinoxaline and nitrophenol moieties. For instance, an HMBC experiment could show a correlation between the proton on the quinoxaline ring at the C2 position and the carbon of the phenoxy group attached to the oxygen atom.

Mass Spectrometry (MS): This technique provides the precise molecular weight and elemental composition of the compound. jchps.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming the presence of all atoms in their correct ratios. Fragmentation patterns observed in the mass spectrum can also offer clues about the structural components of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. wisc.edu For this compound, the IR spectrum would exhibit characteristic absorption bands for:

C-O-C (ether) stretching vibrations.

Aromatic C-H stretching and bending vibrations.

C=N and C=C stretching vibrations of the quinoxaline ring.

Asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.

The following table summarizes the key spectroscopic data that would be expected for the structural confirmation of this compound.

| Spectroscopic Technique | Expected Key Features |

| 1H NMR | Distinct aromatic proton signals for both quinoxaline and nitrophenyl rings with specific chemical shifts and coupling patterns. |

| 13C NMR | Resonances corresponding to all carbon atoms, including those of the quinoxaline and nitrophenyl rings, and the ether linkage. |

| Mass Spectrometry (HRMS) | Accurate mass measurement corresponding to the molecular formula C14H9N3O3. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for aromatic C-H, C=N, C=C, C-O-C (ether), and NO2 functional groups. |

| UV-Vis Spectroscopy | Absorption maxima in the UV-visible region corresponding to π → π* and n → π* transitions, potentially showing solvatochromic shifts. |

Note: The data in this table is based on expected values for the compound's structure.

By combining the information obtained from these diverse spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved. Each technique provides a unique piece of the structural puzzle, and their integrated analysis ensures a high degree of confidence in the final assigned structure.

Theoretical and Computational Chemistry Approaches in the Study of 2 2 Nitrophenoxy Quinoxaline

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the behavior of electrons and nuclei, yielding detailed information about the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a robust computational method widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy conformation on the potential energy surface. For quinoxaline (B1680401) derivatives, DFT methods, particularly using the B3LYP hybrid functional with basis sets like 6-311G(d,p), have proven effective in calculating structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

While specific DFT-optimized structural data for 2-(2-Nitrophenoxy)quinoxaline is not extensively detailed in the surveyed literature, the general methodology is well-established. The process involves defining an initial molecular structure and iteratively solving the DFT equations to minimize the total energy, thereby predicting the equilibrium geometry. This analysis is crucial as the molecular geometry dictates many of the compound's physical and chemical properties. A computational study on the related compound 3-(2-Nitrophenoxy) phthalonitrile (B49051) successfully used DFT B3LYP methods to determine its equilibrium geometry as a precursor to further analysis. derpharmachemica.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller gap suggests the molecule is more polarizable and reactive.

Computational studies on various complex quinoxaline derivatives have utilized DFT to calculate these parameters. researchgate.netnih.gov Although specific FMO calculations for this compound are not detailed in the available research, a study on a related complex, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, provides a clear example of this analysis. nih.gov The findings from that study are presented below to illustrate the type of data generated.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.0504 |

| ELUMO | -3.2446 |

| Energy Gap (ΔE) | 2.8058 |

Table 1: Frontier Molecular Orbital energies for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, calculated via DFT, illustrating the application of FMO theory to complex quinoxaline systems. nih.gov

Such calculations for this compound would reveal how the nitrophenoxy substituent influences the electronic distribution and reactivity of the quinoxaline core.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. q-chem.com This method is particularly valuable for investigating intramolecular (within a molecule) charge transfer, hyperconjugative interactions, and delocalization of electron density. materialsciencejournal.org

The core of NBO analysis involves evaluating the interactions between filled "donor" orbitals (like bonding orbitals or lone pairs) and empty "acceptor" orbitals (typically antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. materialsciencejournal.orgresearchgate.net For this compound, NBO analysis could reveal:

Interactions between the lone pairs on the ether oxygen and the π* antibonding orbitals of the aromatic rings.

Charge delocalization from the nitrophenoxy group to the quinoxaline system, or vice versa.

While specific NBO studies on this compound were not identified, this method remains a critical tool for gaining a deeper understanding of its electronic structure.

In Silico Spectroscopic Property Prediction

Computational methods can predict various types of molecular spectra, providing a powerful means to interpret and verify experimental data or to study molecules for which experimental spectra are unavailable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using DFT in conjunction with methods like the Gauge-Independent Atomic Orbital (GIAO) method. The accuracy of these predictions has improved significantly, with modern DFT functionals capable of predicting ¹H chemical shifts with a mean absolute error of around 0.2 ppm relative to experimental values. mdpi.com

For a molecule like this compound, computational NMR prediction would involve first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While a specific computational NMR study on this compound is not available in the surveyed literature, this in silico approach is a standard procedure for confirming proposed structures and assigning experimental spectra.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Quantum chemical calculations, particularly using DFT, can compute these vibrational frequencies and their corresponding intensities. This allows for the assignment of specific absorption bands in an experimental spectrum to particular molecular motions, such as the stretching or bending of bonds.

A study on the closely related molecule 3-(2-Nitrophenoxy) phthalonitrile illustrates this process effectively. derpharmachemica.com In that work, researchers used the DFT B3LYP method with the 6-311g(d,p) basis set to calculate the harmonic vibrational frequencies. derpharmachemica.com It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the computational method and the neglect of anharmonicity. nih.gov This allows for a more accurate comparison with experimental IR and Raman spectra.

A similar computational analysis for this compound would yield predicted frequencies for key functional groups, as outlined in the conceptual table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Aromatic Stretch | 3100 - 3000 | Stretching of C-H bonds on the quinoxaline and nitrophenyl rings. |

| C=N Stretch | 1650 - 1550 | Stretching of the carbon-nitrogen double bonds within the quinoxaline ring. |

| NO₂ Asymmetric Stretch | 1560 - 1515 | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. |

| NO₂ Symmetric Stretch | 1355 - 1315 | Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. |

| C-O-C Asymmetric Stretch | 1260 - 1200 | Asymmetric stretching of the ether linkage connecting the two ring systems. |

Table 2: Conceptual table of key vibrational modes and their expected frequency ranges for this compound, which could be precisely calculated and assigned using DFT methods. derpharmachemica.com

Such a theoretical spectrum is invaluable for interpreting experimental results and confirming the molecular structure.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the intricate steps of chemical reactions, including transition states and intermediates that are often difficult to capture experimentally. For this compound, computational methods can be applied to understand both its synthesis and its potential subsequent reactions, such as electrochemical reduction.

The most common synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net For this compound, a plausible synthetic route is the nucleophilic aromatic substitution of 2-chloroquinoxaline (B48734) with 2-nitrophenol (B165410). Computational modeling, particularly using Density Functional Theory (DFT), can illuminate this reaction mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energy barriers, which are crucial for predicting reaction kinetics. rsc.org The model would likely investigate the formation of a Meisenheimer complex as an intermediate and the subsequent departure of the chloride leaving group.

Furthermore, the electrochemical behavior of 2-substituted quinoxalines has been a subject of study. abechem.com Computational methods can determine the localization of reduction centers within the molecule. abechem.com For this compound, it is expected that both the quinoxaline ring and the nitro group are electrochemically active. DFT calculations can predict the electron affinity and the energies of the Lowest Unoccupied Molecular Orbital (LUMO), which are correlated with reduction potentials. abechem.com Studies on related compounds have shown that the electrochemical conversion often proceeds through the formation of a radical anion. abechem.com Computational modeling can help predict whether the initial reduction occurs on the quinoxaline moiety or the nitro group, providing insights into the radical's stability and subsequent reaction pathways. abechem.com

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) methodologies are statistical approaches that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest, such as boiling point, solubility, or a particular biological activity. niscpr.res.innih.govbenthamdirect.com These models are built on the principle that the structure of a molecule dictates its properties.

The development of a QSPR model for a series of quinoxaline derivatives, including this compound, would involve several key steps:

Data Set Generation: A diverse set of quinoxaline derivatives with experimentally measured values for the property of interest is compiled. This set is typically divided into a training set for model development and a test set for validation. niscpr.res.in

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be categorized as constitutional, topological, geometric (3D), electrostatic, and quantum-chemical descriptors. benthamdirect.com

Variable Selection and Model Building: Statistical methods are employed to select the most relevant descriptors that have the highest correlation with the property being studied. Techniques like Genetic Algorithms (GA) or Simulated Annealing (SA) can be used for this feature selection. benthamdirect.com Subsequently, a mathematical model is constructed using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like k-Nearest Neighbor (kNN). niscpr.res.inbenthamdirect.com

Model Validation: The predictive power of the generated model is rigorously assessed using the test set and statistical metrics like the squared correlation coefficient (R²) and the predictive R² (pred_r²).

For instance, a 3D-QSPR model could be developed to predict the antimalarial activity of quinoxalines. niscpr.res.in In such a model, electrostatic and steric fields around the aligned molecules are calculated. The resulting contour maps can provide a visual understanding of which structural features are favorable or unfavorable for the activity. For this compound, the model might indicate that the electrostatic potential generated by the nitro group and the ether linkage is a key determinant of its predicted activity.

Table 1: Key Steps and Techniques in QSPR Model Development

| Step | Description | Common Techniques/Methods |

| Data Set Selection | Compiling a set of molecules with known properties and dividing it into training and test sets. | Sphere Exclusion (SE) algorithm |

| Descriptor Generation | Calculating numerical values that represent the molecule's structural and chemical features. | 2D descriptors (topological indices), 3D descriptors (geometrical), electrostatic, quantum-chemical. |

| Model Building | Selecting relevant descriptors and creating a mathematical equation to link them to the property. | Genetic Algorithm (GA), Simulated Annealing (SA), k-Nearest Neighbor (kNN), Partial Least Squares (PLS). |

| Validation | Testing the model's ability to predict the property for an independent set of molecules. | Internal validation (q²), External validation (pred_r²). |

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes and intermolecular interactions. nih.gov

MD simulations can be used to explore the conformational landscape of the molecule in different environments, such as in a vacuum or in various solvents. These simulations can reveal the preferred conformations, the energy barriers to rotation around the ether bond, and how solvent molecules interact with different parts of the structure.

Furthermore, MD simulations can shed light on intermolecular interactions in the condensed phase. The crystal structure of 2-(3-nitrophenoxy)quinoxaline (B2456787) shows that molecules are linked by C-H···O hydrogen bonds and weak C-H···π interactions. nih.gov MD simulations of a crystal lattice or an amorphous solid can be used to analyze the strength, dynamics, and nature of these non-covalent interactions, which govern the material's packing and bulk properties. Hirshfeld surface analysis, often combined with computational methods, is another tool used to visualize and quantify these intermolecular contacts in crystals. tandfonline.comnih.gov

Table 2: Crystallographic and Conformational Data for 2-(3-Nitrophenoxy)quinoxaline nih.gov

| Parameter | Value | Description |

| Dihedral Angle (Quinoxaline/Benzene) | 77.13 (9)° | The angle between the planes of the two aromatic ring systems. |

| Torsion Angle (C-O-C-C) | -102.8 (2)° | The twist around the ether-benzene bond, indicating a non-planar conformation. |

| Intermolecular Interactions | C-H···O, C-H···π | Non-covalent bonds responsible for the crystal packing arrangement. |

Computational Analysis of Charge Transfer and Electronic Stability

The electronic properties of this compound, such as its stability and potential for intramolecular charge transfer (ICT), can be thoroughly investigated using quantum chemical calculations, primarily DFT. researchgate.netsapub.org The presence of the electron-donating phenoxy group and the electron-withdrawing quinoxaline and nitro moieties suggests that ICT is a significant feature of this molecule.

The stability and reactivity of the molecule can be assessed by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and electronic stability. sapub.org A smaller gap generally implies higher reactivity.

DFT calculations can map the distribution of these orbitals. For this compound, the HOMO is expected to be localized primarily on the phenoxy ring, while the LUMO is likely centered on the quinoxaline and nitro groups. An electronic transition, such as by absorption of light, would promote an electron from the HOMO to the LUMO, resulting in a net transfer of charge from the donor part of the molecule to the acceptor part. This ICT can be further analyzed using Time-Dependent DFT (TD-DFT), which is used to predict electronic absorption spectra and the nature of excited states. rsc.orgmdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms, are color-coded (typically red), while electron-poor regions (positive potential), like around acidic protons, are shown in another color (typically blue). This provides insight into where the molecule is susceptible to electrophilic or nucleophilic attack.

Table 3: Representative Quantum Chemical Parameters for Stability and Reactivity Analysis

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the capacity to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the capacity to accept an electron. |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and electronic stability. sapub.org |

| Ionization Potential | IP | The energy required to remove an electron. |

| Electron Affinity | EA | The energy released when an electron is added. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | The power of an atom to attract electrons. |

Emerging Research Directions and Advanced Applications of Quinoxaline Ether Derivatives

Integration into Functional Materials

The adaptable structure of quinoxaline (B1680401) ethers allows for their incorporation into a variety of functional materials, where their electronic and photophysical properties can be fine-tuned through chemical modifications.

Electroluminescent Materials and Organic Semiconductors

Quinoxaline derivatives are widely recognized for their potential in organic electronics. scispace.comnih.gov The electron-deficient nature of the quinoxaline ring system makes it an excellent component for n-type or electron-transporting materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of a phenoxy group, particularly one bearing a nitro substituent, can further modulate the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a critical parameter for efficient electron injection and transport.

While no specific data exists for 2-(2-Nitrophenoxy)quinoxaline, research on analogous compounds has shown that the photophysical properties, such as absorption and emission wavelengths, can be tuned by altering the substituents on the quinoxaline and phenyl rings. scholaris.caresearchgate.net This tunability is essential for developing materials for full-color displays and solid-state lighting.

Table 1: General Properties of Quinoxaline Derivatives in Organic Electronics

| Property | General Observation for Quinoxaline Derivatives | Potential Influence of 2-(2-Nitrophenoxy) Group |

| Electron Affinity | Generally high due to the pyrazine (B50134) ring. | The nitro group is strongly electron-withdrawing and would be expected to further increase electron affinity. |

| Luminescence | Varies from blue to red depending on the substituents and molecular structure. | The specific emission properties would need to be experimentally determined. |

| Thermal Stability | Often exhibit good thermal stability, a key requirement for device longevity. scholaris.ca | The thermal stability would depend on the overall molecular structure. |

Dyes and Pigments

The extended π-conjugated system of quinoxaline derivatives makes them suitable candidates for use as dyes and pigments. mdpi.com The color of these compounds can be modulated by introducing electron-donating or electron-withdrawing groups. The 2-(2-Nitrophenoxy) substituent, with its electron-withdrawing nitro group, would likely lead to a colored compound, although its specific absorption spectrum and tinctorial strength are not documented. The photophysical properties of such dyes would be of interest for applications in textiles, coatings, and specialty imaging materials. rsc.org

Polymer Compositions

Quinoxaline moieties can be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored electronic, optical, and thermal properties. mdpi.comresearchgate.net These polymers can find applications as organic semiconductors, in sensors, or as high-performance plastics. The introduction of a this compound unit could potentially enhance the thermal stability or modify the solubility and processing characteristics of the resulting polymer.

Role as Chemical Building Blocks and Organic Reaction Intermediates

Quinoxaline ethers, including potentially this compound, can serve as versatile intermediates in organic synthesis. The reactivity of the quinoxaline ring system allows for further functionalization, enabling the construction of more complex molecules. rsc.orgsapub.org The ether linkage can be stable under many reaction conditions, but it can also be cleaved if necessary, providing a strategic disconnection in a synthetic route. The nitro group on the phenoxy moiety offers a handle for a variety of chemical transformations, most notably reduction to an amino group, which can then be further derivatized to introduce a wide range of functionalities. rsc.org This makes such compounds valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. sapub.org

Applications in Chemical Sensing and Probing (e.g., chemosensors, fluorescent probes)

The fluorescence properties of many quinoxaline derivatives are sensitive to their local environment, making them attractive candidates for the development of chemosensors and fluorescent probes. researchgate.netnih.govnih.gov The interaction of the quinoxaline nitrogen atoms or other functional groups on the molecule with specific analytes (e.g., metal ions, anions, or small molecules) can lead to a detectable change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric response). While there is no specific information on the sensing capabilities of this compound, the presence of the ether oxygen and the nitro group could potentially provide binding sites for certain analytes.

Catalytic Applications of Quinoxaline-Based Systems

Quinoxaline derivatives have been extensively explored as ligands and catalysts in a variety of organic transformations. Their nitrogen-containing heterocyclic structure allows them to coordinate with metal centers, thereby modulating their catalytic activity. While direct catalytic applications of "this compound" are not yet extensively documented in scientific literature, the broader family of quinoxaline-based systems has shown significant promise in catalysis. This provides a foundation for predicting the potential catalytic roles of the target compound.

Quinoxaline derivatives are instrumental in facilitating a range of chemical reactions. For instance, they have been employed in C-H functionalization reactions, which are a powerful tool for the synthesis of complex organic molecules. mdpi.comthieme-connect.de The nitrogen atoms in the quinoxaline ring can act as directing groups, enabling site-selective activation of C-H bonds. Furthermore, quinoxaline-based systems have been utilized in photocatalysis, where they can absorb light and promote chemical reactions. researchgate.net The development of heterogeneous catalysts based on quinoxaline moieties is another area of active research, offering advantages such as ease of separation and reusability. mdpi.com

The catalytic potential of quinoxaline derivatives often stems from their ability to act as ligands for transition metals. The formation of metal complexes with quinoxaline-based ligands can lead to catalysts with unique reactivity and selectivity. For example, cobalt, nickel, copper, and zinc complexes with quinoxaline derivatives have been synthesized and characterized. nih.gov These complexes have shown potential in various catalytic processes, including polymerization and oxidation reactions.

The table below summarizes some of the catalytic applications of quinoxaline-based systems, which could be extrapolated to predict the potential of "this compound".

| Catalytic Application | Type of Quinoxaline Derivative | Catalyst System | Ref. |

| C-H Functionalization | Quinoxalin-2(1H)-ones | Heterogeneous Catalysts | mdpi.com |

| Photocatalysis | Quinoxalin-2(1H)-ones | Visible Light | researchgate.net |

| Synthesis of Quinoxalines | o-phenylenediamines and dicarbonyls | Heteropolyoxometalates | nih.govresearchgate.net |

| Polymerization | Quinoxaline-based ligands | Zinc Complexes | researchgate.net |

| Reductive Annulation | Catechols and nitroarylamines | Palladium Catalyst | rsc.org |

Given the structural features of "this compound," which include the quinoxaline core and a nitrophenoxy substituent, it is plausible that this compound could serve as a ligand in various catalytic reactions. The nitro group, being an electron-withdrawing group, could influence the electronic properties of the quinoxaline ring and, consequently, the catalytic activity of its metal complexes.

Future Research Trajectories for this compound Analogues

The future research on "this compound" and its analogues is poised to expand into several exciting directions, driven by the versatile nature of the quinoxaline scaffold. While specific future research on this exact compound is not yet outlined in the literature, trends in the broader field of quinoxaline chemistry provide a clear roadmap for potential investigations.

One of the most promising future directions is the exploration of these compounds in asymmetric catalysis . The development of chiral quinoxaline-based ligands is a significant area of research, with the potential to catalyze enantioselective reactions. monash.edu Synthesizing chiral analogues of "this compound" and evaluating their performance in asymmetric synthesis could lead to the discovery of novel and efficient catalysts for the production of enantiomerically pure compounds, which are of great importance in the pharmaceutical industry.

Another key area for future investigation is the development of photocatalytic systems based on "this compound" analogues. The extended π-system of the quinoxaline ring suggests that these compounds may possess interesting photophysical properties. mdpi.com Research could focus on tuning the electronic properties of the molecule by modifying the substituents on the phenoxy ring to optimize light absorption and energy transfer processes. This could lead to the development of novel photocatalysts for applications in organic synthesis, environmental remediation, and solar energy conversion.

Furthermore, the synthesis and application of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) incorporating "this compound" as a building block represents a frontier in materials science. The rigid structure and coordinating ability of the quinoxaline moiety make it an attractive component for the construction of porous materials. These materials could find applications in gas storage, separation, and heterogeneous catalysis.

The following table outlines potential future research directions for "this compound" analogues:

| Research Direction | Potential Application | Key Focus |

| Asymmetric Catalysis | Synthesis of chiral drugs | Development of chiral ligands |

| Photocatalysis | Organic synthesis, solar energy | Tuning photophysical properties |

| Advanced Materials | Gas storage, heterogeneous catalysis | Incorporation into MOFs and COFs |

| Bio-inspired Catalysis | Green chemistry | Mimicking enzymatic reactions |

Q & A

Q. How are synthetic protocols optimized for electron-deficient quinoxaline derivatives?

- Methodological Answer : Nitro groups destabilize intermediates, necessitating inert atmospheres (N) and low-temperature bromination (0–5°C). Catalytic Pd coupling (e.g., Suzuki-Miyaura) introduces aryl groups post-cyclization, as in . Yield improvements (>80%) are achieved via microwave-assisted synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.